2-(Trifluoromethoxy)pyridin-3-amine

Description

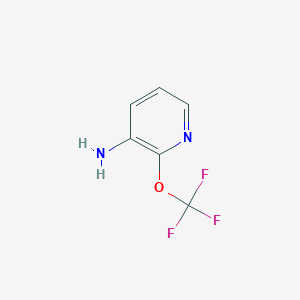

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOPNNIXGYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)pyridin-3-amine: A Key Building Block for Advanced Pharmaceuticals and Agrochemicals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for the preparation of 2-(Trifluoromethoxy)pyridin-3-amine, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after moiety in modern medicinal and materials chemistry.[1][2][3] This document details a strategic, multi-step synthesis commencing from the readily available precursor, 2-chloro-3-nitropyridine. Each synthetic transformation is discussed in depth, elucidating the underlying reaction mechanisms and providing detailed, step-by-step experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering a practical and scalable approach to this valuable chemical entity.

Introduction: The Significance of the Trifluoromethoxy Group in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[4] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The trifluoromethoxy group, in particular, has emerged as a "super-methoxy" group, offering distinct advantages over its non-fluorinated counterpart. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's conformation and interactions with biological targets.[2][5] The synthesis of trifluoromethoxylated pyridines, however, presents unique challenges due to the reactivity of the pyridine ring and the specific reagents required for the introduction of the -OCF3 moiety.[1][2] This guide outlines a logical and efficient synthetic route to 2-(Trifluoromethoxy)pyridin-3-amine, a versatile building block for further chemical elaboration.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 2-(Trifluoromethoxy)pyridin-3-amine, suggests a pathway involving the late-stage introduction of the amine functionality via the reduction of a nitro group. The trifluoromethoxy group can be installed prior to this reduction. This leads to the key intermediate, 2-(trifluoromethoxy)-3-nitropyridine. This intermediate can, in turn, be synthesized from 2-chloro-3-nitropyridine through a nucleophilic aromatic substitution (SNAr) reaction with a trifluoromethoxide source. This overall strategy is depicted in the following scheme:

Figure 1: Retrosynthetic analysis of 2-(Trifluoromethoxy)pyridin-3-amine.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis of 2-(Trifluoromethoxy)pyridin-3-amine, including detailed experimental procedures for each transformation.

Step 1: Synthesis of 2-(Trifluoromethoxy)-3-nitropyridine

The initial step involves the nucleophilic aromatic substitution of the chloride in 2-chloro-3-nitropyridine with a trifluoromethoxide source. The electron-withdrawing nitro group at the 3-position activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride.[6][7][8]

Reaction Scheme:

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a source of trifluoromethoxide, such as potassium trifluoromethoxide (KOCF3) (1.2 eq), or generate it in situ from a suitable precursor.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(trifluoromethoxy)-3-nitropyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The trifluoromethoxide anion is highly sensitive to moisture; therefore, anhydrous conditions are crucial to prevent its decomposition.

-

Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cation of the trifluoromethoxide salt, thereby increasing the nucleophilicity of the anion.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the aromatic substitution, especially on a relatively electron-rich pyridine ring.

Step 2: Synthesis of 2-(Trifluoromethoxy)pyridin-3-amine

The final step is the reduction of the nitro group in 2-(trifluoromethoxy)-3-nitropyridine to the corresponding amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.[9][10]

Reaction Scheme:

Experimental Protocol:

-

To a hydrogenation vessel, add 2-(trifluoromethoxy)-3-nitropyridine (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(Trifluoromethoxy)pyridin-3-amine.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.

-

Solvent: Protic solvents like methanol and ethanol are commonly used for catalytic hydrogenation as they can effectively dissolve the substrate and facilitate the reaction on the catalyst surface.

-

Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can accelerate the reaction rate.

Summary of Synthetic Data

The following table summarizes the expected outcomes for the synthesis of 2-(Trifluoromethoxy)pyridin-3-amine based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Trifluoromethoxylation | 2-chloro-3-nitropyridine, KOCF3 | DMF | 100 | 60-80 |

| 2 | Nitro Reduction | 2-(trifluoromethoxy)-3-nitropyridine, H2, Pd/C | Methanol | Room Temp | 85-95 |

Visual Representation of the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of 2-(Trifluoromethoxy)pyridin-3-amine.

Figure 2: Synthetic workflow for 2-(Trifluoromethoxy)pyridin-3-amine.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of 2-(Trifluoromethoxy)pyridin-3-amine from the commercially available starting material, 2-chloro-3-nitropyridine. The described protocols are based on well-established and reliable chemical transformations, making them suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The strategic introduction of the trifluoromethoxy group followed by a clean and high-yielding nitro reduction provides a clear pathway to this valuable building block. The availability of this intermediate will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and agrochemicals with improved properties and efficacy.

References

-

Probable reaction mechanism for the trifluoromethoxylation of pyridines mediated by TEMPO. - ResearchGate. Available at: [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC - NIH. Available at: [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. Available at: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. Available at: [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. Available at: [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine - ACS Publications. Available at: [Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. Available at: [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available at: [Link]

-

EP 2 368 550 B1. Available at: [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents.

- CN109776401A - A method of preparing the chloro- 5- trifluoromethyl -2-aminopyridine of 6.

-

A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. Available at: [Link]

-

A general and efficient 2-amination of pyridines and quinolines - PubMed. Available at: [Link]

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents.

-

Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution - Chemistry Stack Exchange. Available at: [Link]

-

2-Amine-5-Trifluoromethyl Pyridine - Pipzine Chemicals. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available at: [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. Available at: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents.

-

Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1 - Googleapis.com. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

-

Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC - PubMed Central. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper - ResearchGate. Available at: [Link]

-

Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

3-Nitro-5-(trifluoromethyl)pyridin-2-amine | C6H4F3N3O2 | CID 10608391 - PubChem. Available at: [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

properties of 2-(Trifluoromethoxy)pyridin-3-amine

An In-depth Technical Guide to 2-(Trifluoromethoxy)pyridin-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-(Trifluoromethoxy)pyridin-3-amine, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF3) group imparts unique physicochemical properties that are highly advantageous in modern drug design, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1][2] This document details the compound's known properties, offers a plausible, detailed synthetic pathway with mechanistic insights, explores its chemical reactivity and synthetic utility, and discusses its potential applications. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. While the trifluoromethyl (-CF3) group is well-established, its trifluoromethoxy (-OCF3) counterpart offers a distinct and often superior profile. The -OCF3 group is one of the most lipophilic electron-withdrawing groups, a powerful combination for enhancing membrane permeability and binding affinity while maintaining metabolic stability.[2] Unlike the planar methoxy group, the trifluoromethoxy group adopts a conformation orthogonal to the aromatic ring, which can provide unique steric interactions within a target's binding pocket.[1]

2-(Trifluoromethoxy)pyridin-3-amine (CAS 1221171-94-3) emerges as a particularly valuable synthon.[3] It integrates the desirable -OCF3 moiety onto a pyridine scaffold, a privileged core in numerous approved drugs. The presence of a primary amine at the 3-position provides a versatile chemical handle for subsequent derivatization, enabling its seamless integration into complex molecular architectures. This guide aims to consolidate the available technical information and provide expert insights into the effective utilization of this potent building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. The data for 2-(Trifluoromethoxy)pyridin-3-amine is summarized below.

Physicochemical Properties

The core physical properties of the compound are presented in Table 1. Note that some values are predicted based on computational models due to the limited availability of experimentally derived data in public literature.

| Property | Value | Source |

| CAS Number | 1221171-94-3 | [3][4] |

| Molecular Formula | C₆H₅F₃N₂O | [4] |

| Molecular Weight | 178.11 g/mol | [4] |

| Appearance | Solid (Expected) | Inferred |

| Boiling Point | 189.4 ± 35.0 °C (Predicted) | [4] |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [4] |

| Synonyms | 3-Amino-2-(trifluoromethoxy)pyridine | [4] |

Expected Spectroscopic Characteristics

While experimental spectra are not widely published, a predictive analysis based on the compound's structure provides valuable guidance for characterization.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.5-8.5 ppm), likely appearing as doublets or doublets of doublets, corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. - Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, the chemical shift of which is solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons (5C): Five signals in the aromatic region. The carbon atom bonded to the -OCF₃ group (C2) will be significantly downfield. - -OCF₃ Carbon (1C): A quartet signal (due to ¹JC-F coupling) characteristic of the CF₃ group, typically observed around 120 ppm. |

| ¹⁹F NMR | - A single, sharp singlet is expected, characteristic of the three equivalent fluorine atoms in the -OCF₃ group. |

| Infrared (IR) | - N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine). - C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹. - C=C/C=N Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region. - C-F Stretch: Very strong, broad absorptions in the 1000-1300 cm⁻¹ region. - C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): Expected at m/z 178.0357, corresponding to the exact mass of C₆H₅F₃N₂O. |

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific proprietary routes exist, a chemically sound and plausible pathway can be designed based on established transformations of pyridine derivatives. A proposed two-step synthesis starting from the readily available 2-chloro-3-nitropyridine is outlined below.

Caption: Proposed synthesis of 2-(Trifluoromethoxy)pyridin-3-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Trifluoromethoxy)-3-nitropyridine

-

Causality: This step involves a nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is highly activated towards displacement by the strongly electron-withdrawing nitro group at the C3 position and the ring nitrogen. A polar aprotic solvent like DMF is chosen to solubilize the reagents and facilitate the ionic reaction.

-

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add 2-chloro-3-nitropyridine (1.0 eq) and a suitable trifluoromethoxide source, such as potassium trifluoromethoxide (KOCF₃, ~1.5 eq).

-

Add anhydrous dimethylformamide (DMF) to form a slurry.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench by carefully pouring it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(Trifluoromethoxy)-3-nitropyridine.

-

Step 2: Synthesis of 2-(Trifluoromethoxy)pyridin-3-amine

-

Causality: The nitro group is a versatile precursor to an amine via reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[5] Alternatively, a metal-acid system like tin(II) chloride in hydrochloric acid provides a robust, albeit less clean, alternative.[5]

-

Procedure (via Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve the 2-(Trifluoromethoxy)-3-nitropyridine (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a pressure of 50-100 psi.

-

Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(Trifluoromethoxy)pyridin-3-amine, which can be further purified by recrystallization or column chromatography if necessary.[4]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(Trifluoromethoxy)pyridin-3-amine lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Caption: Key reactive sites of 2-(Trifluoromethoxy)pyridin-3-amine.

-

Reactions at the Amino Group: The primary amine is a potent nucleophile and the most common site for derivatization. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines. It can also be used in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or converted to a diazonium salt for Sandmeyer-type reactions, enabling the introduction of a wide array of other functional groups.

-

Reactions on the Pyridine Ring: The pyridine ring's reactivity towards electrophilic aromatic substitution is influenced by the competing effects of the electron-donating amine and the electron-withdrawing trifluoromethoxy group. Substitution is likely directed to the C4 or C6 positions. The ring can also be functionalized through metallation followed by quenching with an electrophile.

Applications in Drug Discovery and Agrochemicals

This molecule is not an active ingredient itself but rather a high-value intermediate. Its utility stems from the ability to introduce the trifluoromethoxylated pyridine core into a larger molecule.

-

Bioisosteric Replacement: The -OCF₃ group can serve as a bioisostere for other groups like isopropyl or even a chlorine atom, offering a way to fine-tune a lead compound's properties without drastically altering its shape.[2]

-

Improving Pharmacokinetics (PK): The high metabolic stability of the C-F bonds in the -OCF₃ group can block potential sites of metabolism (e.g., O-demethylation of a methoxy group), thereby increasing the half-life and bioavailability of a drug candidate.[2]

-

Modulating Physicochemical Properties: The strong lipophilicity of the -OCF₃ group (Hansch π ≈ +1.04) can enhance a molecule's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets.

-

Scaffold for Novel Entities: By using the amine as an anchor point, chemists can build out complex structures, leveraging the favorable properties of the core fragment to develop new kinase inhibitors, GPCR modulators, and other potential therapeutics.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[7]

-

Engineering Controls: All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

General Handling: Avoid all personal contact, including inhalation, ingestion, and skin/eye contact. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2-(Trifluoromethoxy)pyridin-3-amine stands out as a sophisticated and highly valuable building block for the synthesis of advanced functional molecules. Its unique combination of a privileged pyridine core, a versatile amine handle, and the strategically important trifluoromethoxy group provides chemists with a powerful tool to address key challenges in drug discovery, particularly in optimizing metabolic stability and lipophilicity. The synthetic strategies and reactivity profiles discussed in this guide underscore its potential and provide a framework for its effective application in the development of next-generation pharmaceuticals and agrochemicals.

References

- SynQuest Laboratories, Inc. (2018). Safety Data Sheet: 2-Amino-4-(trifluoromethyl)pyridine.

- CymitQuimica. 2-(Trifluoromethyl)pyridin-3-amine.

- iChemical. 2-(Trifluoromethyl)pyridin-3-amine, CAS No. 106877-32-1.

- CymitQuimica. (2023). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

- AbacipharmTech. 2-(Trifluoromethoxy)pyridin-3-amine.

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7046-7051. [Link]

-

D'Erasmo, M. P., & Serafini, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 633. [Link]

- ChemicalBook. 2-(TrifluoroMethoxy)pyridin-3-aMine.

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. 2-(Trifluoromethoxy)pyridin-3-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 2-(TrifluoroMethoxy)pyridin-3-aMine | 1221171-94-3 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. 2-(Trifluoromethyl)pyridin-3-amine, CAS No. 106877-32-1 - iChemical [ichemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-(Trifluoromethoxy)pyridin-3-amine (CAS 1221171-94-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)pyridin-3-amine, a fluorinated pyridine building block with significant potential in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and high lipophilicity, making it a valuable moiety in the design of novel bioactive compounds.[1] This guide will delve into the compound's structure, physicochemical properties, a proposed synthetic pathway based on established methodologies, its expected reactivity, and potential applications. As a Senior Application Scientist, this document aims to provide not just a collection of data, but a practical and insightful resource for researchers working with this and related compounds.

Introduction: The Significance of Trifluoromethoxylated Pyridines

The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy in modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique combination of properties. It is one of the most electronegative and lipophilic groups, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals.[2] The combination of a pyridine ring with a trifluoromethoxy group, as seen in 2-(trifluoromethoxy)pyridin-3-amine, creates a versatile building block with a rich chemical landscape for further derivatization. This guide will provide a detailed exploration of this compound, offering insights into its synthesis and potential for creating next-generation chemical entities.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Structural Data

| Property | Value | Source |

| CAS Number | 1221171-94-3 | N/A |

| Molecular Formula | C₆H₅F₃N₂O | N/A |

| Molecular Weight | 178.11 g/mol | N/A |

| IUPAC Name | 2-(Trifluoromethoxy)pyridin-3-amine | N/A |

| SMILES | NC1=C(OC(F)(F)F)N=CC=C1 | N/A |

| InChI Key | CUEOPNNIXGYENY-UHFFFAOYSA-N | N/A |

Predicted Physicochemical Properties

While experimental data for 2-(trifluoromethoxy)pyridin-3-amine is not extensively available, computational predictions provide valuable estimates for its properties.

| Property | Predicted Value | Notes |

| pKa | ~3.5 | The electron-withdrawing trifluoromethoxy group is expected to decrease the basicity of the pyridine nitrogen and the aminopyridine. |

| LogP | ~1.8 | The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy or hydroxyl group. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, dichloromethane, and DMSO. | Expected behavior for a molecule with both polar (amine) and nonpolar (trifluoromethoxy, pyridine ring) groups. |

Synthesis of 2-(Trifluoromethoxy)pyridin-3-amine: A Proposed Pathway

The proposed synthesis leverages the innovative work on pyridine trifluoromethoxylation, which often involves the rearrangement of an O-trifluoromethylated N-pyridylhydroxylamine intermediate.[1]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure, Synthesis, and Potential Applications of 2-(Trifluoromethoxy)pyridin-3-amine

Executive Summary: This guide provides a comprehensive technical overview of 2-(Trifluoromethoxy)pyridin-3-amine (CAS No. 1221171-94-3), a fluorinated heterocyclic compound of significant interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes a predictive analysis based on established chemical principles and comparative data from analogous structures. We will explore its core structure, propose a viable synthetic pathway, detail expected characterization data, and discuss its potential applications, particularly within drug discovery. This guide is designed to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this novel building block.

Molecular Structure and Predicted Physicochemical Properties

2-(Trifluoromethoxy)pyridin-3-amine is a substituted pyridine featuring two electronically influential groups positioned ortho to one another. The structure consists of a pyridine ring, an amine group (-NH₂) at the C3 position, and a trifluoromethoxy group (-OCF₃) at the C2 position.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Causality: This synthetic strategy is chosen for its regiochemical control. Starting with 2-chloro-3-nitropyridine firmly establishes the positions of the future functional groups. The methoxy group is introduced as a temporary placeholder that facilitates the subsequent reduction and is ultimately displaced by the desired amine functionality during the rearrangement of the N-OCF₃ intermediate. The use of a rhodium catalyst for the reduction of the nitro group to a hydroxylamine is selective and high-yielding. [1] Step 1: Synthesis of 2-Methoxy-3-nitropyridine

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine

-

Dissolve the 2-methoxy-3-nitropyridine (1.0 eq) in ethanol.

-

Add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol%).

-

Add hydrazine monohydrate (3.0 eq) dropwise at room temperature.

-

Stir the mixture for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate. The crude hydroxylamine is often used directly in the next step without further purification. [1] Step 3: Synthesis of 2-(Trifluoromethoxy)pyridin-3-amine

-

Dissolve the crude hydroxylamine from Step 2 in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I, 1.5 eq).

-

Heat the reaction mixture to reflux (approx. 40-50 °C) for 1-2 hours. The reaction involves an initial O-trifluoromethylation followed by a thermally induced-[2][2]sigmatropic rearrangement (migration) of the -OCF₃ group to the ortho position, which concurrently reduces the N-O bond to yield the final amine product.

-

Cool the reaction mixture and purify directly by flash column chromatography on silica gel to isolate 2-(Trifluoromethoxy)pyridin-3-amine.

Structural Characterization and Validation

Confirming the structure of the synthesized compound is critical. A combination of spectroscopic techniques provides a self-validating system to ensure the correct isomer has been produced.

Caption: Standard experimental workflow for material characterization.

Anticipated Spectroscopic Data

The following table outlines the expected signals for 2-(Trifluoromethoxy)pyridin-3-amine.

| Technique | Expected Signals | Interpretation |

| ¹H NMR | δ 7.5-8.0 (m, 1H), δ 6.8-7.2 (m, 2H), δ 4.5-5.5 (br s, 2H) | Three distinct signals for the aromatic protons on the pyridine ring. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | δ 140-160 (multiple signals for C-N/C-O), δ 121.8 (q, J ≈ 257 Hz, -CF₃), δ 110-130 (aromatic C-H) | Signals corresponding to the pyridine ring carbons, with the carbon of the -CF₃ group appearing as a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | δ -58 to -60 (s, 3F) | A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. This is a definitive diagnostic signal. |

| Mass Spec (HRMS) | [M+H]⁺ = 179.0430 | High-resolution mass spectrometry should confirm the exact mass corresponding to the molecular formula C₆H₆F₃N₂O⁺. |

| IR Spectroscopy | ν 3300-3500 cm⁻¹ (N-H stretch), ν 1600-1620 cm⁻¹ (N-H bend), ν 1100-1300 cm⁻¹ (C-F stretch) | Characteristic peaks confirming the presence of the primary amine and the strong C-F bonds of the trifluoromethoxy group. |

Potential Applications in Drug Discovery and Materials Science

The unique combination of the aminopyridine scaffold and the trifluoromethoxy group makes this molecule a highly attractive building block for creating novel chemical entities with desirable pharmacological properties.

Caption: Role of structural motifs in drug design applications.

-

Medicinal Chemistry: The amine group provides a versatile synthetic handle for elaboration into amides, ureas, or for use in coupling reactions to build more complex molecules. The trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding to protein targets through favorable hydrophobic and electronic interactions. [3]Many pharmaceuticals and agrochemicals incorporate trifluoromethylpyridine moieties for their unique biological activities. [4]* Materials Science: Fluorinated organic compounds are widely used in the development of functional materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to their unique electronic properties and thermal stability.

Conclusion

While direct experimental literature on 2-(Trifluoromethoxy)pyridin-3-amine is sparse, a thorough analysis of its constituent functional groups and related isomers allows for the construction of a reliable predictive profile. Its structure presents a compelling combination of a versatile synthetic handle (amine) and a powerful property-modulating group (trifluoromethoxy). The proposed synthetic route offers a plausible and efficient method for its preparation, enabling further investigation. The anticipated physicochemical and spectroscopic properties provide a clear roadmap for its characterization. As the demand for novel, functionalized heterocyclic building blocks continues to grow, 2-(Trifluoromethoxy)pyridin-3-amine stands out as a promising candidate for advancing research in drug discovery and materials science.

References

- Vertex AI Search. (2025). Understanding the Properties of 2-(Trifluoromethyl)-3-pyridinamine for Synthesis.

-

iChemical. 2-(Trifluoromethyl)pyridin-3-amine, CAS No. 106877-32-1. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]

-

PubChemLite. 2-(trifluoromethyl)pyridin-3-amine (C6H5F3N2). [Link]

-

S. O'Connor, et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

PubChemLite. 2-(2,2,2-trifluoroethoxy)pyridin-3-amine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Amino-3-(trifluoromethyl)pyridine. [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

-

R. T. Chan, et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

-

T. Poisson, et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega. [Link]

-

ResearchGate. Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives. [Link]

-

AbacipharmTech. 2-(Trifluoromethoxy)pyridin-3-amine. [Link]

-

G. I. Ioannidis, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. [Link]

-

M. V. Goryaeva, et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules. [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-(Trifluoromethoxy)pyridin-3-amine

Introduction: A Precautionary Approach to a Novel Building Block

2-(Trifluoromethoxy)pyridin-3-amine is a fluorinated heterocyclic amine of increasing interest to researchers in pharmaceutical and agrochemical development. Its unique trifluoromethoxy (-OCF₃) group imparts distinct electronic and lipophilic properties, making it a valuable synthon for creating novel molecular entities. However, the very novelty of this compound means that comprehensive, universally adopted safety and toxicological data are not yet widely available.

A search of the public domain reveals conflicting information, with at least one supplier classifying the compound under CAS number 175277-69-9 as non-hazardous, while other CAS numbers (e.g., 1221171-94-3) are also associated with the same chemical name but lack detailed safety documentation[1][2][3]. This ambiguity presents a significant risk to laboratory personnel.

As Senior Application Scientists, our primary directive is to ensure researcher safety through scientifically sound and field-proven guidance. In the absence of robust, direct toxicological data for 2-(Trifluoromethoxy)pyridin-3-amine, this guide is structured upon the principle of hazard assessment by structural analogy . We will use the comprehensive safety data available for its closest structural analog, 2-(Trifluoromethyl)pyridin-3-amine (CAS 106877-32-1), as a conservative proxy. The substitution of a trifluoromethoxy group for a trifluoromethyl group represents a minor structural change, and it is scientifically prudent to assume that the hazard profile will be similar until proven otherwise.

This guide therefore mandates that 2-(Trifluoromethoxy)pyridin-3-amine be handled as if it possesses the full hazard profile of its trifluoromethyl analog. This conservative approach is a cornerstone of a self-validating safety system, ensuring that protocols are robust enough to protect against uncharacterized risks.

PART 1: Compound Identification and Physicochemical Properties

A clear understanding of the compound and its analog is fundamental. The key structural difference is the presence of an oxygen atom linking the trifluoromethyl group to the pyridine ring.

Diagram 1: Structural Comparison

Caption: Structural similarity between the target compound and its reference analog.

Table 1: Chemical Identifiers and Properties

| Property | 2-(Trifluoromethoxy)pyridin-3-amine | 2-(Trifluoromethyl)pyridin-3-amine (Analog) | Source(s) |

| CAS Number | 1221171-94-3 / 175277-69-9 (Multiple) | 106877-32-1 | [1][4] |

| Molecular Formula | C₆H₅F₃N₂O | C₆H₅F₃N₂ | [1][4] |

| Molecular Weight | 178.11 g/mol | 162.11 g/mol | [1][4] |

| Appearance | Data not available (Assume Solid) | Solid | [4] |

| Purity | Typically >95% | Typically >98% | [2][4] |

PART 2: Hazard Identification and GHS Classification

The significant discrepancy between the limited available data for the target compound and the comprehensive data for its analog necessitates a conservative approach. The analog is classified as acutely toxic and a significant irritant.

Analog-Based Hazard Assessment: 2-(Trifluoromethyl)pyridin-3-amine

The Globally Harmonized System (GHS) classification for the reference analog is severe and forms the basis for all handling protocols described in this guide.

Table 2: GHS Hazard Classifications (Based on Analog)

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [5] |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage. | [5] |

| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage. | |

| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction. | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation. | [6] |

Causality and Expert Analysis: The potent electron-withdrawing effects of both -OCF₃ and -CF₃ groups significantly influence the electron density of the pyridine ring, potentially enhancing its biological activity and reactivity. The primary amine group (-NH₂) is a known structural alert for skin sensitization. Therefore, the hazards identified for the -CF₃ analog—particularly skin/eye damage, sensitization, and respiratory irritation—are highly plausible for the -OCF₃ target compound. The potential for severe skin burns and eye damage dictates that this compound must be treated with extreme caution. [5]

PART 3: Exposure Controls and Personal Protective Equipment (PPE)

Based on the analog-derived hazard profile, stringent controls are mandatory to prevent all routes of exposure.

3.1 Engineering Controls

-

Primary Containment: All weighing and handling of 2-(Trifluoromethoxy)pyridin-3-amine must be conducted within a certified chemical fume hood with a tested and documented face velocity of 80-120 feet per minute (fpm). This is the most critical self-validating system to prevent inhalation of airborne particles, addressing the H335 respiratory irritation hazard.[6]

-

Ventilation: General laboratory ventilation must be sufficient to prevent the accumulation of vapors in the event of a small spill outside of primary containment.

3.2 Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of skin burns (H314), eye damage (H318), and sensitization (H317).

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. In addition, a full-face shield must be worn over the goggles whenever handling the solid or solutions. This is non-negotiable due to the risk of irreversible eye damage.[5]

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves tested to EN 374, such as nitrile or neoprene. Always double-glove. Inspect gloves for pinholes or tears before each use. Contaminated gloves must be removed immediately using the proper technique, and hands washed thoroughly.

-

Protective Clothing: A flame-resistant lab coat is required. Ensure cuffs are tucked into the outer glove. For larger quantities, a chemically impervious apron should be worn over the lab coat.

-

-

Respiratory Protection: Not required if work is performed within a certified fume hood. For emergency situations or spill cleanup where airborne concentrations may be high, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[7]

Diagram 2: Mandatory PPE Workflow

Caption: Sequential workflow for donning mandatory Personal Protective Equipment (PPE).

3.3 Hygiene Measures

-

Do not eat, drink, or smoke in any area where this chemical is handled or stored.[6]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]

-

Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[5]

PART 4: Emergency First Aid Procedures

Immediate and correct first aid is critical. All procedures are based on the severe hazards of the analog compound.

-

In Case of Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, shortness of breath) occur, call a POISON CENTER or doctor immediately.[6]

-

In Case of Skin Contact: This is a medical emergency due to the risk of severe burns. Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.[5][8]

-

In Case of Eye Contact: This is a medical emergency. Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][8]

-

In Case of Ingestion: Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[5][8]

Diagram 3: Emergency First Aid Response Flowchart

Caption: Decision flowchart for first aid response following an exposure event.

PART 5: Spill, Storage, and Waste Management

5.1 Spill Cleanup Protocol

-

Personal Precautions: Evacuate the area. Do not attempt cleanup without wearing the full PPE described in Part 3, including respiratory protection if necessary. Avoid breathing dust.[5]

-

Cleanup Procedure: For solid spills, do not use water. Use dry cleanup procedures. Gently sweep or scoop the material into a clean, dry, labeled container for hazardous waste. Avoid generating dust.

-

Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

5.2 Storage and Handling

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.[6]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.

-

Safe Handling: Avoid all personal contact. Wear protective equipment as required. Do not ingest or inhale. Avoid dust formation.[7][8]

5.3 Waste Disposal

-

Disposal Method: This material and its container must be disposed of as hazardous waste. The material should be sent to a licensed chemical destruction plant or handled via controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.

Conclusion

While 2-(Trifluoromethoxy)pyridin-3-amine holds promise as a research chemical, the current lack of comprehensive and consistent safety data requires all users to adopt a highly conservative and precautionary mindset. This guide, grounded in the authoritative data of a close structural analog, provides a robust framework for its safe handling. By treating this compound with the highest level of caution—as if it is acutely toxic and corrosive—researchers can protect themselves from unknown risks and maintain the integrity of their laboratory safety culture. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

ABacipharmTech. (n.d.). 2-(Trifluoromethoxy)pyridin-3-amine. Retrieved from AbacipharmTech. URL: [Link]

-

Chembeasy. (n.d.). 1707361-68-9;2-(Trifluoromethoxy)pyridin-3-amine. Retrieved from Chembeasy. URL: [Link]

-

LookChem. (n.d.). 2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride. Retrieved from LookChem. URL: [Link]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from a PDF hosted on an external site. URL: [Link]

-

Gelest. (n.d.). n-PROPYLDIMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from Amazon S3. URL: [Link]

- Google Patents. (2020). WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. Retrieved from Google Patents.

Sources

- 1. 2-(TrifluoroMethoxy)pyridin-3-aMine | 1221171-94-3 [chemicalbook.com]

- 2. 1221171-94-3 2-(Trifluoromethoxy)pyridin-3-amine AKSci 3578DH [aksci.com]

- 3. 1707361-68-9;2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride 品牌:普善 陕西 - ChemicalBook [m.chemicalbook.com]

- 4. 2-(Trifluoromethyl)pyridin-3-amine | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chempoint.com [chempoint.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Value of the Trifluoromethoxy Pyridine Scaffold

An In-depth Technical Guide to the Commercial Availability and Application of 2-(Trifluoromethoxy)pyridin-3-amine

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a uniquely powerful moiety. When appended to a versatile heterocyclic scaffold like pyridine, it creates a building block of significant interest for researchers and drug development professionals. 2-(Trifluoromethoxy)pyridin-3-amine is one such building block, offering a combination of desirable physicochemical properties imparted by the -OCF₃ group and a synthetically accessible amino handle for further molecular elaboration.

The increasing importance of the trifluoromethoxy group stems from its distinct electronic properties and steric profile. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a "super-lipophilic" substituent, capable of significantly enhancing a molecule's ability to permeate biological membranes. Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the group highly resistant to metabolic degradation and thereby improving the pharmacokinetic profile of potential drug candidates.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 2-(Trifluoromethoxy)pyridin-3-amine (CAS No. 1221171-94-3), a valuable tool for the modern synthetic chemist.

Commercial Availability

2-(Trifluoromethoxy)pyridin-3-amine is available as a research chemical from several specialized suppliers. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material before use.

| Supplier | CAS Number | Molecular Formula | Purity (Typical) | Catalog Number (Example) |

| AstaTech, Inc. (via Sigma-Aldrich) | 1221171-94-3 | C₆H₅F₃N₂O | 95% | ATE517255190 |

| SynQuest Laboratories, Inc. | 1221171-94-3 | C₆H₅F₃N₂O | ≥95% | 4H56-3-AJ |

| AbacipharmTech | 1221171-94-3 | C₆H₅F₃N₂O | Inquire | AB19147[2][3] |

Physicochemical and Structural Properties

Comprehensive experimental data for 2-(Trifluoromethoxy)pyridin-3-amine is not extensively documented in public literature. The information below is compiled from supplier data. Researchers are advised to perform their own characterization to confirm these properties for their specific batch.

| Property | Value | Source |

| IUPAC Name | 2-(trifluoromethoxy)pyridin-3-amine | N/A |

| CAS Number | 1221171-94-3 | [4] |

| Molecular Formula | C₆H₅F₃N₂O | |

| Molecular Weight | 178.11 g/mol | |

| Physical Form | Colorless to Yellow Liquid | |

| Purity | 95% | |

| InChI Key | CUEOPNNIXGYENY-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C(=N1)N)OC(F)(F)F | N/A |

Synthesis and Chemical Logic

The synthesis of trifluoromethoxylated heteroaromatics such as pyridines has historically presented significant challenges, limiting their broader application.[5] Direct trifluoromethoxylation is often difficult to achieve with high regioselectivity and yield. However, recent advancements have provided more accessible routes. A prominent strategy involves a multi-step sequence starting from a corresponding N-hydroxylamine precursor, which undergoes O-trifluoromethylation followed by a thermally induced rearrangement.[5] This approach offers a scalable and operationally simpler protocol for accessing these valuable building blocks.[5]

The causality behind this synthetic choice lies in overcoming the difficulty of direct C-O bond formation with the highly electronegative OCF₃ group. By first forming a weaker N-O bond and then inducing a migration, the reaction becomes more favorable. The choice of the O-trifluoromethylation reagent is critical; reagents like the Togni reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) have proven superior for this transformation under mild conditions.[5]

Representative Synthesis Protocol

The following is a representative, multi-step protocol for the synthesis of a trifluoromethoxylated aminopyridine, adapted from the general methodology described by Ngai and co-workers.[5] This protocol is illustrative and should be optimized for the specific synthesis of 2-(Trifluoromethoxy)pyridin-3-amine.

Step 1: Synthesis of N-acetyl-N-(pyridin-2-yl)hydroxylamine Precursor

-

To a solution of the starting aminopyridine in an appropriate solvent (e.g., dichloromethane), add an acylating agent (e.g., acetyl chloride or acetic anhydride) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

The resulting N-hydroxylamine precursor is then isolated using standard workup and purification procedures (e.g., extraction and column chromatography).

Step 2: O-Trifluoromethylation and OCF₃ Migration

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acetyl-N-(pyridin-2-yl)hydroxylamine precursor (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Add a copper catalyst, such as copper(I) iodide (CuI), and a suitable ligand.

-

Add the O-trifluoromethylation reagent, such as Togni reagent I (1.5 eq), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This first step forms the N-OCF₃ intermediate.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a higher-boiling solvent like nitromethane (MeNO₂) and heat the resulting mixture (e.g., at 80 °C) to induce the thermal OCF₃ migration. The progress of the rearrangement should be monitored.

-

After cooling, the reaction mixture is purified by flash column chromatography on silica gel to yield the final 2-(trifluoromethoxy)pyridin-3-amine product.

Applications in Research and Development

2-(Trifluoromethoxy)pyridin-3-amine is not typically an end-product but rather a high-value building block for constructing more complex, biologically active molecules. Its utility is derived from the synergistic combination of the pyridine core, the trifluoromethoxy group, and the reactive amino group.

-

Medicinal Chemistry: The primary application lies in drug discovery. The amino group serves as a key synthetic handle for a variety of transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions to build diverse molecular libraries. The trifluoromethoxy group is strategically employed to enhance key drug-like properties.[5]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl and related fluorinated pyridine moieties are prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[6] The OCF₃ group can improve the efficacy and environmental stability of these agents.

The logical flow from the compound's structure to its application is based on the established benefits of the trifluoromethoxy group in bioactive molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(Trifluoromethoxy)pyridin-3-amine should be obtained directly from the supplier and consulted before handling.[7] As a general guide for fluorinated aminopyridine derivatives, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(Trifluoromethoxy)pyridin-3-amine represents a modern and highly valuable building block for chemical synthesis. Its commercial availability from specialized suppliers, combined with the profound and beneficial effects of the trifluoromethoxy group on molecular properties, makes it a strategic asset for researchers in drug discovery and agrochemical development. While detailed public data on its properties remains somewhat limited, the established chemical principles and synthetic methodologies provide a clear path for its effective utilization in the creation of novel and improved chemical entities.

References

-

LookChem. 2-(TrifluoroMethoxy)pyridin-3-aMine Safety Data Sheets(SDS). Available from: [Link]

-

PubChem. 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

AbacipharmTech. Inquiry Product - 2-(Trifluoromethoxy)pyridin-3-amine. Available from: [Link]

- Lima, P. C., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal.

-

AbacipharmTech. 2-(Trifluoromethoxy)pyridin-3-amine. Available from: [Link]

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144. Available from: [Link]

-

PubChem. 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Tanimori, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–178. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine. Available from: [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Amino-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Acros Pharmatech. Pyridines. Available from: [Link]

-

Interchim. ASTATECH - Product List. Available from: [Link]

-

PubChem. 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 2-(Trifluoromethyl)pyridin-3-amine | CymitQuimica [cymitquimica.com]

- 2. Inquiry Product - 2-(Trifluoromethoxy)pyridin-3-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 2-(Trifluoromethoxy)pyridin-3-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 2-(TrifluoroMethoxy)pyridin-3-aMine | 1221171-94-3 [chemicalbook.com]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(TrifluoroMethoxy)pyridin-3-aMine Safety Data Sheets(SDS) lookchem [lookchem.com]

The Strategic Trifluoromethoxylation of 3-Aminopyridine: A Technical Guide for Drug Discovery

Abstract

The trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent in modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of drug candidates.[1][2] Its introduction, however, particularly into electron-deficient and functionally rich heteroaromatic scaffolds like 3-aminopyridine, presents a significant synthetic challenge.[3][4] This guide provides an in-depth technical overview of the methodologies for the trifluoromethoxylation of 3-aminopyridine, with a focus on the underlying chemical principles, practical experimental considerations, and the strategic implications for drug development professionals. We will dissect the nuances of indirect, rearrangement-based strategies, which currently represent the most robust and regioselective approaches, while also exploring the landscape of direct C-H functionalization and its inherent challenges.

The Trifluoromethoxy Group: A Privileged Functional Moiety in Drug Design

The incorporation of fluorine-containing groups is a cornerstone of contemporary drug design, and the trifluoromethoxy (OCF3) group stands out for its distinctive combination of properties.[1][5] Unlike a simple methoxy group, the OCF3 substituent is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms.[6] Furthermore, nO → σ*C–F hyperconjugation and steric bulk force the O–CF3 bond to adopt a conformation largely orthogonal to the plane of an adjacent aromatic ring.[1][7] This perpendicular orientation minimizes electronic conjugation with the aromatic system and contributes to the molecule's three-dimensional complexity, which can be advantageous for optimizing interactions with biological targets.[1]

From a drug development perspective, the key advantages of the OCF3 group include:

-

Enhanced Lipophilicity: The OCF3 group is one of the most lipophilic substituents, which can significantly improve a molecule's ability to cross cellular membranes and enhance its bioavailability.[3][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the OCF3 group highly resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the OCF3 group can lower the pKa of nearby basic functionalities, such as the pyridine nitrogen in 3-aminopyridine, which can be critical for tuning a compound's pharmacokinetic profile.

-

Improved Binding Affinity: The unique conformational and electronic properties of the OCF3 group can lead to more favorable interactions within the binding pocket of a target protein.

The Challenge of Trifluoromethoxylating 3-Aminopyridine

Direct trifluoromethoxylation of 3-aminopyridine is a formidable task. The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—complicates many synthetic approaches. These basic sites can react with or deactivate the catalysts and reagents commonly employed in trifluoromethoxylation reactions. Furthermore, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack.

The primary challenges can be summarized as:

-

Reagent Incompatibility: Many electrophilic and oxidative trifluoromethoxylation reagents are incompatible with basic functional groups like amines and pyridines.[5]

-

Low Reactivity: The electron-deficient pyridine ring is inherently less reactive towards certain trifluoromethoxylation reactions, particularly those involving radical C-H functionalization.

-

Regioselectivity: Achieving predictable regioselectivity in direct C-H trifluoromethoxylation of a substituted pyridine can be difficult, often leading to mixtures of isomers.[9]

Due to these hurdles, the most successful and widely adopted strategy for the synthesis of trifluoromethoxylated 3-aminopyridine derivatives relies on an elegant indirect approach: an O-trifluoromethylation followed by an intramolecular OCF3 migration.[3][10][11]

The O-Trifluoromethylation/OCF3 Migration Strategy: A Detailed Workflow

This powerful two-step, one-pot methodology provides regioselective access to ortho-trifluoromethoxylated aminopyridines.[3][11] The overall transformation involves the initial formation of a protected N-hydroxy-3-aminopyridine, followed by its O-trifluoromethylation and subsequent thermal rearrangement.

Mechanistic Rationale

The currently accepted mechanism for this transformation is depicted below.[3][7]

Figure 2: General experimental workflow for the trifluoromethoxylation of 3-aminopyridine derivatives.

Step-by-Step Methodology:

-

Synthesis of the N-hydroxy-3-aminopyridine Precursor:

-

The synthesis typically begins with a commercially available substituted 3-nitropyridine.

-

The nitro group is selectively reduced to the corresponding N-hydroxylamine. Careful control of reaction conditions is crucial to avoid over-reduction to the amine. [11]Catalytic hydrogenation with hydrazine hydrate in the presence of a catalyst like Rh/C is often effective. [12] * The resulting N-hydroxylamine is then protected, for example, as a carbamate (e.g., with Boc-anhydride or Cbz-Cl), to enhance its stability and facilitate the subsequent steps.

-

-

One-Pot O-Trifluoromethylation and OCF3 Migration:

-

To a solution of the protected N-(3-pyridyl)-N-hydroxylamine in a suitable solvent (e.g., CH2Cl2 or CHCl3), add a base (e.g., Cs2CO3, typically in catalytic amounts). [11] * Add the electrophilic trifluoromethylating reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni reagent I), portion-wise at room temperature. [3][11] * Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion of the O-trifluoromethylation, the solvent is removed under reduced pressure.

-

The residue is then dissolved in a higher-boiling solvent, such as nitromethane (MeNO2), and heated (typically between 60-120 °C) to induce the OCF3 migration. [3][12]The reaction progress is again monitored until completion.

-

After cooling to room temperature, the reaction mixture is worked up (e.g., by washing with aqueous solutions and extracting with an organic solvent).

-

The crude product is purified by column chromatography on silica gel to afford the pure ortho-trifluoromethoxylated 3-aminopyridine derivative.

-

Key Experimental Parameters and Reagent Choices

The success of this methodology hinges on the careful selection of reagents and reaction conditions.

| Parameter | Reagent/Condition | Rationale and Field Insights | Reference |

| Trifluoromethylating Reagent | Togni Reagent I or II | Togni reagents are electrophilic CF3 sources that are bench-stable and effective for the radical O-trifluoromethylation step. Togni reagent I has shown superior yields for certain heteroaromatic substrates. | [3][13] |

| Base | Cs2CO3 (catalytic) | A mild base is required to deprotonate the N-hydroxylamine without causing decomposition of the starting material or product. | [11] |

| O-Trifluoromethylation Solvent | CH2Cl2, CHCl3 | Aprotic solvents that can solubilize the reactants are preferred for the initial O-trifluoromethylation step. | [11] |

| Migration Solvent | MeNO2, Dioxane | A higher-boiling polar aprotic solvent is necessary to facilitate the thermal OCF3 migration. | [3] |

| Migration Temperature | 60 - 120 °C | The temperature required for the rearrangement depends on the electronic nature of the pyridine ring. Electron-deficient systems may require higher temperatures. | [3][5] |

Alternative and Emerging Strategies

While the rearrangement strategy is currently the most reliable, research into direct C-H trifluoromethoxylation of heterocycles is an active area.

Radical C-H Trifluoromethoxylation

Direct C-H trifluoromethoxylation of (hetero)arenes using a trifluoromethoxy radical (•OCF3) source is a promising, atom-economical approach. [14][15]These reactions are often facilitated by photoredox catalysis, where a photosensitizer absorbs visible light to initiate a single-electron transfer process, ultimately generating the •OCF3 radical. [1][15] However, the application of these methods to 3-aminopyridine is hampered by:

-

Substrate Reactivity: The basic nitrogen atoms can quench the excited state of the photocatalyst or interact with other components of the reaction mixture.

-

Regioselectivity Issues: Radical additions to the pyridine ring can lead to a mixture of regioisomers, making purification challenging. [9]

Silver-Mediated C-H Trifluoromethoxylation

Recent advances have shown that silver salts can mediate the direct C-H trifluoromethoxylation of arenes and some heteroarenes using a trifluoromethoxide anion source. [16]Notably, these methods have demonstrated a preference for ortho-trifluoromethoxylation in pyridine derivatives. [16]While promising, the substrate scope with respect to aminated pyridines requires further exploration.

Conclusion and Future Outlook

The trifluoromethoxylation of 3-aminopyridine is a critical transformation for accessing novel chemical matter in drug discovery. The O-trifluoromethylation/OCF3 migration strategy has proven to be a robust and regioselective method for synthesizing ortho-trifluoromethoxylated 3-aminopyridine derivatives, providing a reliable pathway for medicinal chemists. The detailed mechanistic understanding and optimized protocols presented in this guide offer a solid foundation for researchers in the field.

Looking ahead, the development of catalytic, direct C-H trifluoromethoxylation methods that are tolerant of the basic functionalities in 3-aminopyridine remains a significant goal. Success in this area would provide a more atom-economical and potentially more versatile route to this important class of compounds, further expanding the toolkit of drug development professionals.

References

-

Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135. [Link]

-

Tota, A., et al. (2017). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. The Journal of Organic Chemistry, 82(24), 13286-13294. [Link]

-

Prakash, G. K. S., et al. (2022). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

-

Ngai, M.-Y., et al. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 27(02), 199-204. [Link]

-

Wang, X., et al. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Angewandte Chemie International Edition, 61(8), e202115682. [Link]

-

Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Baran, P. S., et al. (2010). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 107(49), 20954-20959. [Link]

-

Baran, P. S., et al. (2010). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences of the United States of America, 107(49), 20954-20959. [Link]

-

Gustafson, J. L., et al. (2022). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

-